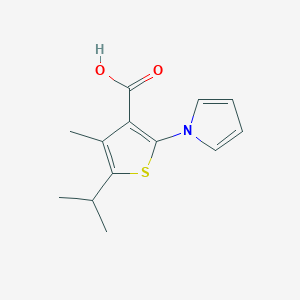![molecular formula C18H24N2O2 B2490148 N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide CAS No. 2411217-08-6](/img/structure/B2490148.png)
N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide, also known as MAB-CHMINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the class of indazole-3-carboxamides, which are structurally similar to the active ingredient in marijuana, delta-9-tetrahydrocannabinol (THC). MAB-CHMINACA has been synthesized and studied for its potential applications in various fields, including pharmacology, toxicology, and forensic science.
作用机制
N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide acts on the cannabinoid receptors in the brain, which are part of the endocannabinoid system. This system plays a role in regulating a wide range of physiological processes, including pain perception, appetite, mood, and immune function. When this compound binds to these receptors, it can produce a range of effects, including analgesia, sedation, and altered perception.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models. These include changes in heart rate, blood pressure, body temperature, and respiratory rate. It can also produce behavioral effects such as hypolocomotion and catalepsy. These effects are thought to be similar to those produced by THC, and may be useful for studying the mechanisms of action of cannabinoids.
实验室实验的优点和局限性
N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities, and has a high affinity for the cannabinoid receptors. It also produces a range of effects that are similar to those produced by THC, making it a useful tool for studying the endocannabinoid system. However, there are also limitations to its use. This compound is a relatively new compound, and its long-term effects on the body are not yet fully understood. It may also have different effects in humans than in animal models, which could limit its usefulness for studying human physiology.
未来方向
There are several future directions for research on N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide. One area of interest is its potential use as a therapeutic agent for conditions such as chronic pain, anxiety, and nausea. Another area of interest is its potential use as a tool for studying the endocannabinoid system, and for developing new treatments for conditions related to this system. Further research is needed to fully understand the effects of this compound on the body, and to explore its potential applications in various fields of science.
合成方法
The synthesis of N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide involves the reaction of an indazole-3-carboxylic acid derivative with a substituted piperidine in the presence of a suitable coupling agent. The resulting product is then treated with a ynamide to form the final compound. This method has been optimized for high yield and purity, and has been used by several research groups to prepare this compound for their studies.
科学研究应用
N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide has been studied for its potential use as a tool in pharmacological research. It has been shown to bind to the same receptors in the brain as THC, and may have similar effects on the body. This makes it a valuable compound for studying the mechanisms of action of cannabinoids, and for developing new treatments for conditions such as chronic pain, anxiety, and nausea.
属性
IUPAC Name |
N-[[2-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-4-6-17(21)19-13-15-7-5-12-20(2)18(15)14-8-10-16(22-3)11-9-14/h8-11,15,18H,5,7,12-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCIXGYBOSRTDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1CCCN(C1C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(Oxan-4-yl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2490065.png)


![N-benzyl-2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2490069.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2490076.png)
![5-amino-N-[3-(methylsulfanyl)phenyl]-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490077.png)
![(3-Bromo-2-methylphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2490078.png)



![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2490087.png)
